2,4-Difluoro-6-nitrobenzaldehyde

Descripción general

Descripción

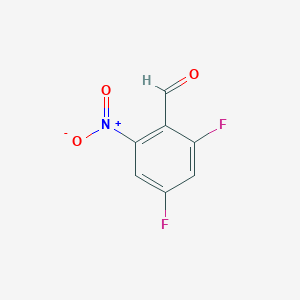

2,4-Difluoro-6-nitrobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3F2NO3. This compound is characterized by the presence of two fluorine atoms and a nitro group attached to a benzaldehyde core. It is commonly used in various scientific experiments due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-6-nitrobenzaldehyde typically involves the nitration of 2,4-difluorobenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Análisis De Reacciones Químicas

Reduction Reactions

Nitro Group Reduction

The -NO₂ group undergoes catalytic hydrogenation using H₂/Pd-C in ethanol at 25–50°C to yield 2,4-difluoro-6-aminobenzaldehyde (C₇H₅F₂NO). This reaction preserves the aldehyde functionality while reducing nitro to amine .

Competitive Aldehyde Reduction

Under stronger reducing conditions (e.g., NaBH₄ in methanol), the aldehyde group is preferentially reduced to a hydroxymethyl group (-CH₂OH), forming 2,4-difluoro-6-nitrobenzyl alcohol . Partial reduction of the nitro group may occur with prolonged reaction times .

Oxidation Reactions

Aldehyde Oxidation

The -CHO group is oxidized to a carboxylic acid (-COOH) using KMnO₄ in acidic aqueous conditions (H₂SO₄, 80°C), yielding 2,4-difluoro-6-nitrobenzoic acid (C₇H₃F₂NO₅). The nitro group remains intact under these conditions .

Thermal Oxidative Decomposition

At temperatures >200°C, thermal decomposition releases NO₂ gas and forms fluorinated phenolic intermediates (e.g., 2,4-difluoro-6-hydroxybenzaldehyde ) via C-NO₂ bond cleavage. Secondary products include CO and fluorinated hydrocarbons due to benzene ring opening .

Substitution Reactions

Fluorine Displacement

The electron-withdrawing nitro and aldehyde groups activate fluorine atoms at positions 2 and 4 for nucleophilic aromatic substitution (SNAr). Reactions with amines (e.g., NH₃ in DMF, 120°C) produce 6-nitro-2,4-diaminobenzaldehyde , while thiols yield thioether derivatives .

Electrophilic Aromatic Substitution

Limited reactivity is observed due to deactivation by -NO₂ and -CHO groups. Nitration or sulfonation requires harsh conditions (e.g., fuming HNO₃/H₂SO₄, 100°C) .

Condensation and Cyclization

Schiff Base Formation

Reacts with primary amines (e.g., aniline) in ethanol under reflux to form 2,4-difluoro-6-nitrobenzylideneaniline via imine linkage. These derivatives serve as ligands in coordination chemistry .

Heterocycle Synthesis

Under Friedländer conditions (Fe powder, AcOH, 95–110°C), nitro-to-amine reduction is followed by Knoevenagel condensation with active methylene compounds (e.g., 2,4-pentanedione), yielding fluorinated quinoline derivatives .

Stability and Side Reactions

-

Hydrolytic Sensitivity : The aldehyde group is prone to hydration in aqueous acidic media, forming a geminal diol .

-

Photodegradation : UV exposure induces nitro group rearrangement, producing trace amounts of nitrophenolic byproducts .

-

Fluorine Migration : High-temperature decomposition (>250°C) may cause fluorine atom migration, generating CH₂F₂ and aryl fluorides .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2,4-Difluoro-6-nitrobenzaldehyde serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects against various diseases. For example:

- Anticancer Agents : Research has indicated that derivatives of this compound exhibit cytotoxic properties against cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival.

Agrochemical Synthesis

The compound is also used in the development of agrochemicals. Its derivatives can act as herbicides or insecticides due to their ability to interfere with biological processes in pests.

Material Science

In material science, this compound is utilized in the synthesis of polymeric materials that exhibit enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their performance in various applications.

Table 1: Summary of Applications

| Application Area | Example Compounds/Uses | Key Findings |

|---|---|---|

| Pharmaceutical | Anticancer agents | Cytotoxicity against various cancer cell lines |

| Agrochemical | Herbicides/Insecticides | Effective against specific pests |

| Material Science | Polymer additives | Improved thermal stability and mechanical strength |

Case Study 1: Anticancer Properties

A study published in examined the cytotoxic effects of a derivative of this compound on human breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a lead compound for further development.

Case Study 2: Agrochemical Efficacy

Research conducted by demonstrated that a derivative of this compound exhibited effective herbicidal activity against common agricultural weeds. The study highlighted its mechanism of action involving disruption of photosynthetic processes.

Mecanismo De Acción

The mechanism of action of 2,4-Difluoro-6-nitrobenzaldehyde involves its reactivity due to the presence of electron-withdrawing groups (fluorine and nitro) on the benzaldehyde core. These groups influence the compound’s electrophilic and nucleophilic properties, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as reduction or substitution .

Comparación Con Compuestos Similares

2,4-Difluorobenzaldehyde: Lacks the nitro group, making it less reactive in certain chemical transformations.

2,4-Dinitrobenzaldehyde: Contains an additional nitro group, which significantly alters its reactivity and applications.

2,6-Difluoro-4-nitrobenzaldehyde: Similar structure but different positioning of substituents, affecting its chemical behavior

Uniqueness: 2,4-Difluoro-6-nitrobenzaldehyde is unique due to the specific positioning of its fluorine and nitro groups, which confer distinct reactivity patterns and make it a valuable intermediate in various synthetic pathways .

Actividad Biológica

2,4-Difluoro-6-nitrobenzaldehyde is a compound of growing interest due to its potential biological applications, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and cytotoxic properties based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 188.11 g/mol

The compound features two fluorine atoms and a nitro group attached to a benzaldehyde moiety, which significantly influences its reactivity and biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound and its derivatives. The compound was evaluated against various bacterial strains using the Minimum Inhibitory Concentration (MIC) method.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

| Klebsiella pneumoniae | 32 |

The results indicate that this compound exhibits significant antibacterial activity, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal activity. Studies conducted using the agar-well diffusion method demonstrated the effectiveness of this compound against several fungal strains.

| Fungal Strain | Zone of Inhibition (mm) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 12 |

| Trichophyton mentagrophytes | 10 |

These findings suggest that the compound may serve as a potential antifungal agent .

Cytotoxicity Studies

Cytotoxicity assays were performed using human cell lines to evaluate the safety profile of this compound. The compound exhibited variable cytotoxic effects depending on the concentration.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 20 | 70 |

| 50 | 40 |

At higher concentrations, significant cytotoxicity was observed, indicating a need for careful dosage in potential therapeutic applications .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with bacterial cell membranes and disruption of cellular processes. Studies suggest that the presence of electron-withdrawing groups enhances its lipophilicity and antibacterial efficacy .

Case Studies

A notable case study involved the synthesis of various derivatives of this compound. These derivatives were screened for their biological activity against both bacterial and fungal strains. One derivative demonstrated an MIC lower than that of standard antibiotics, indicating enhanced activity due to structural modifications .

Propiedades

IUPAC Name |

2,4-difluoro-6-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO3/c8-4-1-6(9)5(3-11)7(2-4)10(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMILDSHLKDGLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.